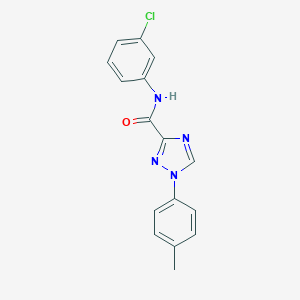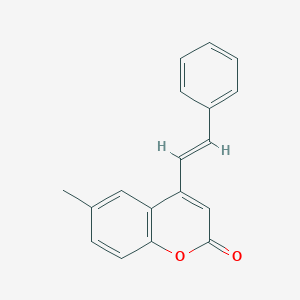
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in various plants such as tonka beans, sweet clover, and cinnamon. It has been widely studied for its potential therapeutic applications due to its various biological activities.
Mecanismo De Acción
Coumarin exerts its biological effects through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with receptors. It has been found to inhibit the activity of cyclooxygenase-2, lipoxygenase, and xanthine oxidase, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects such as reducing inflammation, inhibiting tumor growth, decreasing blood glucose levels, and preventing blood clot formation. It has also been found to have anti-microbial properties against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin has several advantages for lab experiments such as its availability, low cost, and ease of synthesis. However, it also has limitations such as its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one research such as the development of novel 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one derivatives with improved pharmacological properties, the identification of new targets for 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one-based therapies, and the investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one is a naturally occurring compound with various biological activities and potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 6-methyl-4-(2-phenylvinyl)-2H-chromen-2-one and its derivatives may lead to the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
Coumarin can be synthesized through various methods such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. The Pechmann condensation is the most commonly used method, which involves the reaction of phenols with β-ketoesters in the presence of acidic catalysts.
Aplicaciones Científicas De Investigación
Coumarin has been extensively studied for its potential therapeutic applications such as anti-inflammatory, anti-cancer, anti-microbial, anti-coagulant and anti-diabetic properties. It has also been found to have neuroprotective and antioxidant effects.
Propiedades
Fórmula molecular |
C18H14O2 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
6-methyl-4-[(E)-2-phenylethenyl]chromen-2-one |
InChI |
InChI=1S/C18H14O2/c1-13-7-10-17-16(11-13)15(12-18(19)20-17)9-8-14-5-3-2-4-6-14/h2-12H,1H3/b9-8+ |
Clave InChI |
ZYMGZIUVFWQUPL-CMDGGOBGSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)OC(=O)C=C2/C=C/C3=CC=CC=C3 |
SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)C=C2C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
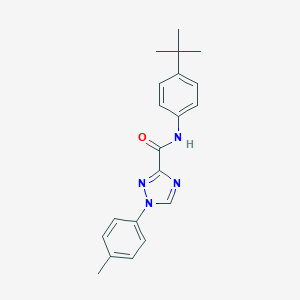
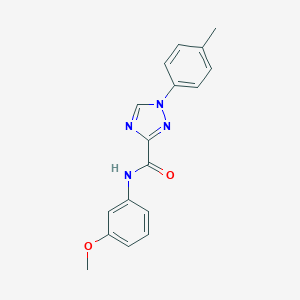
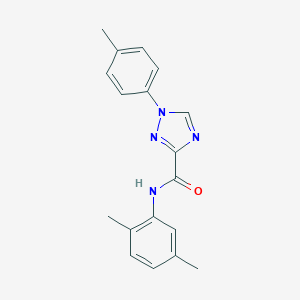
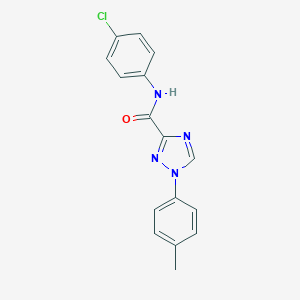
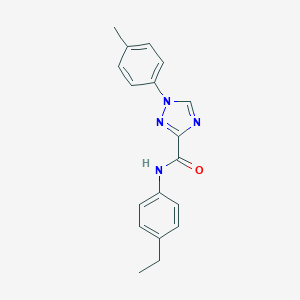
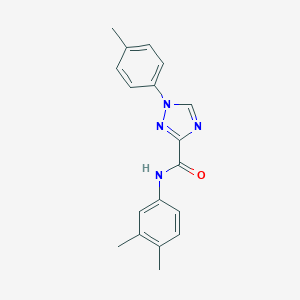
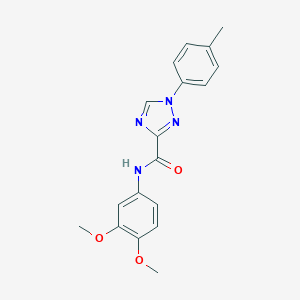
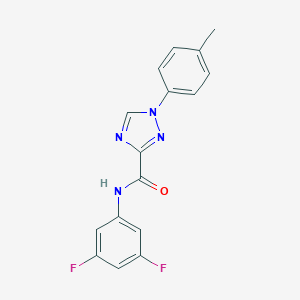
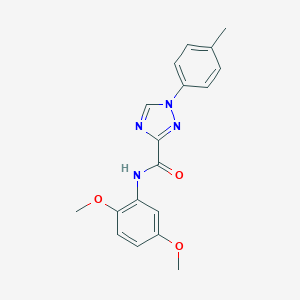
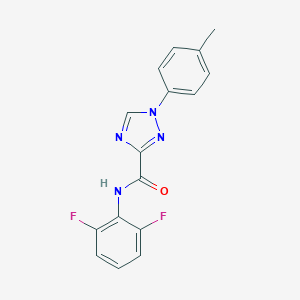
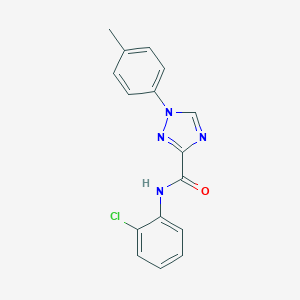
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)
